(5-Cyano-4-methylthiophen-2-yl)boronic acid
Overview
Description
(5-Cyano-4-methylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C6H6BNO2S. It is a boronic acid derivative featuring a thiophene ring substituted with a cyano group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-4-methylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the palladium-catalyzed borylation of 5-cyano-4-methylthiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-4-methylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Alcohols or ketones.
Reduction: Amines.
Scientific Research Applications
(5-Cyano-4-methylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (5-Cyano-4-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The cyano group and methyl group on the thiophene ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- (5-Cyano-2-thienyl)boronic acid
- (4-Methyl-2-thienyl)boronic acid
- (5-Bromo-4-methylthiophen-2-yl)boronic acid
Uniqueness
(5-Cyano-4-methylthiophen-2-yl)boronic acid is unique due to the presence of both a cyano group and a methyl group on the thiophene ring. This combination of substituents can enhance the compound’s reactivity and selectivity in cross-coupling reactions compared to similar compounds that lack one or both of these groups.
Biological Activity
(5-Cyano-4-methylthiophen-2-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₆H₆BNO₂S and a molecular weight of 166.993 g/mol, is primarily noted for its interactions with various biological targets, particularly in the fields of cancer therapy and enzyme inhibition.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with target proteins. This reactivity allows it to modulate the activity of enzymes and other biomolecules involved in critical cellular processes. It has been shown to interact with nucleophilic residues in proteins, leading to significant alterations in their functions, which can impact cell signaling pathways, gene expression, and metabolic processes .
Target Proteins
The compound's mechanism involves targeting specific enzymes, potentially functioning as an inhibitor or modulator depending on the context. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
- Antiproliferative Studies : A study evaluated the effects of several boronic acid derivatives on cancer cell lines, highlighting that modifications in the thiophene ring could enhance potency against specific targets. This compound was included in this evaluation, showing promising results in inhibiting cell growth at certain concentrations.
- Enzyme Inhibition : In biochemical assays, this compound demonstrated significant inhibitory effects on serine proteases. The binding affinity was assessed using kinetic studies, revealing that the compound effectively competes with substrate binding .
- In Vivo Studies : Animal model experiments indicated that lower doses of this compound could enhance metabolic processes without significant toxicity, suggesting a potential therapeutic window for further exploration .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(5-cyano-4-methylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO2S/c1-4-2-6(7(9)10)11-5(4)3-8/h2,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCXNUVYZCKGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C#N)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675153 | |
Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119899-50-1 | |
Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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